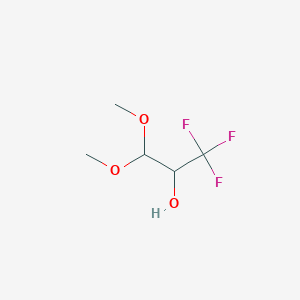

1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3,3-dimethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O3/c1-10-4(11-2)3(9)5(6,7)8/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLBVDHWHMPHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1,1,1 Trifluoro 3,3 Dimethoxypropan 2 Ol

Precursor-Based Synthetic Pathways

The construction of the carbon skeleton of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol relies on the use of carefully chosen precursors that either already contain the trifluoromethyl group or can be readily converted to the desired trifluoromethyl carbinol structure.

Routes from Trifluoroacetaldehyde (B10831) and its Functional Equivalents

Trifluoroacetaldehyde and its derivatives, such as hemiacetals, are valuable starting materials for introducing the trifluoromethyl group. nih.gov These compounds can undergo carbon-carbon bond-forming reactions with suitable nucleophiles to build the propanol (B110389) backbone. For instance, the reaction of trifluoroacetaldehyde ethyl hemiacetal with nitroalkanes in the presence of a base like potassium carbonate can yield trifluoromethylated nitro alcohols. nih.gov Subsequent chemical modifications of the nitro group would then be necessary to arrive at the desired functionality.

Another approach involves the use of trifluoroacetaldehyde hydrate (B1144303) as a trifluoromethyl source in nucleophilic trifluoromethylation reactions of carbonyl compounds. epo.org This highlights the versatility of trifluoroacetaldehyde derivatives in constructing trifluoromethylated alcohols.

Strategies Involving Protection of Trifluoromethyl Ketones

In multi-step syntheses, the protection of a ketone functionality can be a crucial step to prevent unwanted side reactions. While direct evidence for the protection of a trifluoromethyl ketone precursor specifically for the synthesis of this compound is not abundant in readily available literature, the principle of using protecting groups is a standard synthetic strategy. Acetal (B89532) formation, as will be discussed in section 2.2, is a common method for protecting ketones. This strategy would involve the formation of the acetal from a suitable trifluoromethyl ketone precursor, followed by other transformations on a different part of the molecule, and subsequent deprotection if necessary.

Reduction of Trifluoromethyl Carbonyl Precursors for Carbinol Formation

A key step in the synthesis of this compound is the reduction of a trifluoromethyl carbonyl precursor to form the characteristic carbinol (alcohol) moiety. Trifluoromethyl ketones are known to be highly electrophilic due to the electron-withdrawing nature of the trifluoromethyl group, which facilitates their reduction. nih.gov

A plausible synthetic route would involve the reduction of 1,1,1-trifluoro-3,3-dimethoxypropan-2-one. Standard reducing agents can be employed for this transformation. For example, sodium borohydride (B1222165) is a common and effective reagent for the reduction of ketones to secondary alcohols. The reaction would be carried out in a suitable solvent, such as methanol (B129727) or ethanol, to yield the target this compound. The general conditions for such a reduction are outlined in the table below.

Table 1: General Conditions for the Reduction of a Trifluoromethyl Ketone Precursor

| Parameter | Condition |

| Substrate | 1,1,1-trifluoro-3,3-dimethoxypropan-2-one |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Work-up | Quenching with water or dilute acid, followed by extraction |

Acetalization Reactions for Geminal Dimethoxy Moiety Formation

The formation of the geminal dimethoxy group is a critical transformation in the synthesis of this compound. This is typically achieved through acetalization reactions.

Direct Acetalization Protocols

Direct acetalization involves the reaction of a ketone with an excess of an alcohol in the presence of an acid catalyst. organic-chemistry.org For the synthesis of the target molecule, a plausible precursor would be 1,1,1-trifluoro-3-hydroxypropan-2-one. This precursor could be reacted with methanol or, more effectively, with an orthoformate such as trimethyl orthoformate, which acts as both the alcohol source and a dehydrating agent to drive the reaction to completion. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a strong acid like trifluoromethanesulfonic acid. researchgate.net

Table 2: Typical Reagents for Direct Acetalization of a Ketone

| Reagent | Function |

| Trimethyl Orthoformate | Source of methoxy (B1213986) groups and water scavenger |

| Methanol | Solvent and reagent |

| Trifluoromethanesulfonic Acid | Acid catalyst |

Transacetalization Approaches

Transacetalization is an alternative method for forming acetals where an existing acetal or ketal is reacted with an alcohol in the presence of an acid catalyst to form a new acetal. This method can be advantageous in certain situations, for example, when the direct acetalization of a ketone is difficult. While specific examples of transacetalization to form this compound are not prominently documented, the general principle could be applied. This would involve reacting a suitable precursor, potentially one with a different acetal group, with methanol under acidic conditions to yield the desired dimethoxy acetal.

Advanced and Emerging Synthetic Techniques for 1,1,1-Trifluoro-3-methoxypropan-2-ol (B3378933)

Recent advancements in synthetic chemistry offer promising avenues for the efficient and controlled synthesis of fluorinated alcohols like 1,1,1-trifluoro-3-methoxypropan-2-ol. These techniques aim to overcome the challenges associated with traditional batch processing, such as safety concerns with hazardous reagents, and to improve reaction parameters like yield, selectivity, and scalability.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in modern organic synthesis, particularly for reactions involving hazardous reagents or requiring precise control over reaction conditions. jsynthchem.combeilstein-journals.org The synthesis of fluorinated compounds, which often employs toxic and reactive fluorinating agents, is particularly well-suited for flow chemistry applications. beilstein-journals.org The key advantages of flow reactors, such as superior heat and mass transfer, rapid reaction times, and enhanced safety, can be leveraged for the synthesis of 1,1,1-trifluoro-3-methoxypropan-2-ol and its precursors. jsynthchem.com

The preparation of the precursor, 1,1,1-trifluoro-2,3-epoxypropane, can be envisioned in a flow system to manage the handling of potentially hazardous reagents and to control the exothermic nature of fluorination reactions. Furthermore, the subsequent ring-opening of the epoxide with methanol can be efficiently performed in a continuous-flow setup. This approach allows for precise control over stoichiometry, reaction temperature, and residence time, leading to improved yields and selectivity. The ability to easily scale up production by extending the operation time or by using parallel reactors makes flow chemistry an attractive option for industrial applications. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Alcohol Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, allowing for better temperature control |

| Mass Transfer | Can be limited, affecting reaction rates | Efficient mixing, leading to faster reactions |

| Scalability | Challenging, often requires re-optimization | Readily scalable by continuous operation |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and time |

The ring-opening of epoxides is a well-established transformation that can be significantly influenced by the choice of catalyst. In the synthesis of 1,1,1-trifluoro-3-methoxypropan-2-ol from its corresponding epoxide, catalytic methods can offer enhanced control over regioselectivity and stereoselectivity, as well as milder reaction conditions. Both Lewis acid and base catalysis can be employed for this transformation.

Lewis acid catalysts, such as metal triflates or complexes of aluminum, titanium, or zinc, can activate the epoxide ring towards nucleophilic attack by methanol. ucdavis.edu The choice of Lewis acid and its coordination environment can influence the regioselectivity of the ring-opening, favoring the desired isomer. For instance, heterogeneous Lewis acid catalysts like Sn-Beta have shown high activity and regioselectivity in the ring-opening of epoxides with methanol. ucdavis.edu Enantioselective catalysis, employing chiral Lewis acids, could also be applied to produce specific stereoisomers of the final product, which is of particular importance in the synthesis of chiral pharmaceuticals. acs.orgucla.edu

Base-catalyzed ring-opening, on the other hand, typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This method can also be finely tuned through the choice of base and reaction conditions to achieve high yields and selectivity.

Table 2: Overview of Catalytic Approaches for Epoxide Ring-Opening

| Catalyst Type | Mechanism | Advantages | Potential Catalysts |

|---|---|---|---|

| Lewis Acid | Epoxide activation | Milder conditions, potential for stereocontrol | Metal Triflates, Sn-Beta, Chiral Lewis Acids |

| Base | Nucleophile activation | High regioselectivity for less substituted carbon | Alkali Metal Hydroxides, Alkoxides |

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. acs.orgresearchgate.net In the context of synthesizing 1,1,1-trifluoro-3-methoxypropan-2-ol, several green chemistry principles can be applied to create a more sustainable process.

One key aspect is the use of safer and more environmentally benign solvents. While many organic reactions are carried out in volatile organic compounds, the use of greener alternatives such as water, supercritical fluids, or fluorous solvents is gaining traction. ijsr.netrsc.org For the ring-opening of epoxides, fluorinated alcohols themselves have been shown to act as powerful promoters, potentially reducing the need for additional catalysts and facilitating simpler reaction setups. researchgate.netarkat-usa.org The use of water as a solvent or co-solvent can also be a green and efficient option for certain epoxide ring-opening reactions. researchgate.net

Atom economy, a central tenet of green chemistry, is inherently high in the ring-opening of an epoxide with an alcohol, as all atoms of the reactants are incorporated into the final product. To further enhance the green credentials of the synthesis, the development of recyclable catalysts, such as heterogeneous Lewis acids, is crucial. ucdavis.edu Additionally, energy efficiency can be improved by employing methods like microwave-assisted synthesis, which can significantly reduce reaction times. The use of solvent-free conditions, where applicable, represents an ideal green chemistry approach by eliminating solvent waste altogether. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis of 1,1,1-Trifluoro-3-methoxypropan-2-ol

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Waste Prevention | High atom economy of the ring-opening reaction. |

| Safer Solvents and Auxiliaries | Use of water, fluorinated alcohols, or solvent-free conditions. ijsr.netresearchgate.netresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. |

| Catalysis | Use of recyclable heterogeneous or highly efficient organocatalysts. |

| Use of Renewable Feedstocks | Exploration of bio-based routes to starting materials. |

Chemical Reactivity and Mechanistic Studies of 1,1,1 Trifluoro 3,3 Dimethoxypropan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol in 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol is a site of rich chemical reactivity, allowing for a variety of transformations. The adjacent trifluoromethyl group, however, imposes unique electronic effects that differentiate its reactivity from that of non-fluorinated secondary alcohols.

Oxidation Reactions to Trifluoromethyl Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the case of α-trifluoromethyl alcohols, this reaction is more challenging due to the inductive effect of the trifluoromethyl group, which increases the activation barrier for oxidation. thieme.de Nevertheless, effective methods have been developed for this conversion.

A notable approach involves the use of a nitroxide catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives, with a terminal oxidant like potassium persulfate (K₂S₂O₈). thieme-connect.com This methodology has proven effective for a range of aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohols, affording the corresponding trifluoromethyl ketones in good to excellent yields. While aliphatic α-trifluoromethyl alcohols have shown resistance to these specific conditions, the protocol is generally applicable to a variety of substrates. thieme-connect.combohrium.com

The proposed mechanism for this oxidation involves the generation of sulfate (B86663) radical anions from the thermal decomposition of potassium persulfate. These radicals then oxidize the nitroxide catalyst to the corresponding oxoammonium cation. The oxoammonium cation is the active oxidant that, facilitated by a base such as pyridine (B92270), oxidizes the alcohol to the ketone. The resulting hydroxylamine (B1172632) is then re-oxidized back to the nitroxide by a sulfate radical anion, thus completing the catalytic cycle. bohrium.com

Table 1: Examples of Oxidation of α-Trifluoromethyl Secondary Alcohols

| Substrate | Oxidant System | Product | Yield (%) |

|---|---|---|---|

| 2,2,2-Trifluoro-1-phenylethanol | ACT/K₂S₂O₈/Pyridine | 1,1,1-Trifluoroacetophenone | 95 |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | ACT/K₂S₂O₈/Pyridine | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 92 |

Note: Data is for analogous α-trifluoromethyl secondary alcohols and not specifically for this compound. ACT (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl).

Derivatization via Esterification and Etherification Protocols

The secondary alcohol functionality of this compound can be readily derivatized through esterification and etherification reactions. These transformations are crucial for the synthesis of a wide range of derivatives with tailored properties.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or anhydrides with a base like pyridine or a tertiary amine is preferred.

Etherification , on the other hand, can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of alcohols, although this is more suitable for the synthesis of symmetrical ethers. For the synthesis of unsymmetrical ethers, methods involving the reaction of alcohols with alkylating agents under various catalytic conditions are employed. For instance, silver-mediated oxidative O-trifluoromethylation of alcohols with TMSCF₃ provides a route to trifluoromethyl ethers. acs.org

Nucleophilic Substitutions of Activated Alcohol Derivatives

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the secondary carbon, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs).

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate. These sulfonate esters are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. The stereochemistry of this two-step process (activation followed by substitution) is well-controlled, with the activation step proceeding with retention of configuration at the stereocenter, and the subsequent Sₙ2 reaction occurring with inversion of configuration.

Transformations of the Geminal Dimethoxy Acetal (B89532) Moiety

The geminal dimethoxy acetal group in this compound serves as a protected form of an aldehyde. This functionality can undergo various transformations, including deprotection to reveal the aldehyde or exchange with other alcohols or diols.

Controlled Hydrolysis and Deprotection Strategies

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The hydrolysis of the geminal dimethoxy acetal in this compound would yield the corresponding aldehyde, 1,1,1-trifluoro-2-hydroxypropanal. The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which then undergoes further acid-catalyzed hydrolysis to the aldehyde and another molecule of alcohol.

The rate of acetal hydrolysis is influenced by electronic factors. Electron-withdrawing groups near the acetal functionality, such as the trifluoromethyl group in the target molecule, can affect the stability of the oxocarbenium ion intermediate and thus the rate of hydrolysis. researchgate.net

Various mild and selective methods for acetal deprotection have been developed to avoid the use of harsh acidic conditions that might affect other sensitive functional groups in the molecule. These methods often employ Lewis acids or other catalysts that can facilitate the cleavage of the acetal under neutral or near-neutral conditions. For example, molecular iodine in acetone (B3395972) has been reported as an effective system for the chemoselective deprotection of acetals and ketals. researchgate.net

Acetal Exchange and Transacetalization Reactions

Acetal exchange, or transacetalization, is a reaction in which the alkoxy groups of an acetal are exchanged with those of another alcohol or diol. This reaction is typically acid-catalyzed and is driven to completion by using an excess of the new alcohol or by removing the original alcohol from the reaction mixture.

Transacetalization of this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). These reactions are often used to introduce different protecting groups or to synthesize more complex cyclic structures. The reaction is reversible, and the position of the equilibrium is dependent on the relative stability of the starting materials and products, as well as the reaction conditions. mdpi.com

Table 2: Examples of Transacetalization Reactions of Acetals

| Acetal Substrate | Alcohol/Diol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | Ethylene glycol | p-Toluenesulfonic acid | 2-Phenyl-1,3-dioxolane | High |

| 2,2-Dimethoxypropane | Glycerol | Zeolite HBeta | Solketal | ~97 |

Note: Data is for analogous acetal exchange reactions and not specifically for this compound.

Reactions with Carbon-Nucleophiles and Electrophiles

The reactivity of this compound is dictated by its key functional groups: a secondary alcohol adjacent to a trifluoromethyl group and a dimethyl acetal. The trifluoromethyl group exerts a profound influence, rendering the C2 carbon electrophilic and increasing the acidity of the hydroxyl proton. The acetal group is generally stable under neutral and basic conditions but can be labile in acidic environments.

Reactions with Carbon-Nucleophiles: The carbon atom at the C2 position, bonded to both the hydroxyl and the trifluoromethyl group, is highly electron-deficient. This enhanced electrophilicity makes it a target for nucleophilic attack. While the hydroxyl group is a poor leaving group, its conversion to a better leaving group (e.g., a tosylate or mesylate) would facilitate substitution reactions. Strong carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), could then displace the leaving group to form a new carbon-carbon bond. The dimethyl acetal at C3 is expected to remain inert under these conditions.

Reactions with Carbon-Electrophiles: The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation. The strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly increases the acidity of the alcohol proton, allowing for the formation of a corresponding alkoxide with a suitable base (e.g., sodium hydride). This alkoxide is a potent nucleophile and can react with various carbon electrophiles. For instance, reaction with alkyl halides (R-X) would lead to the formation of ethers, and reaction with epoxides would result in ring-opening to form β-hydroxy ethers.

Table 1: Predicted Reactivity of this compound

| Reactant Type | Reactive Site on Substrate | Plausible Reaction Type | Expected Product Class |

|---|---|---|---|

| Carbon-Nucleophile (e.g., R-MgX) | C2 (after -OH activation) | Nucleophilic Substitution (SN2) | Substituted 1,1,1-trifluoro-3,3-dimethoxypropane |

| Carbon-Electrophile (e.g., R-X) | O of the hydroxyl group (after deprotonation) | Nucleophilic Substitution (Williamson Ether Synthesis) | 2-Alkoxy-1,1,1-trifluoro-3,3-dimethoxypropane |

Reactivity Modulated by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the fluorine atoms. nih.gov Its influence on the reactivity of this compound is primarily due to a strong negative inductive effect (-I effect). nih.gov

This inductive electron withdrawal significantly impacts the electronic structure of the molecule in two key ways:

Increased Acidity of the Hydroxyl Group: The -CF₃ group strongly polarizes the C1-C2 bond, which in turn polarizes the C2-O bond and the O-H bond. This polarization draws electron density away from the hydroxyl oxygen and, consequently, the O-H bond is weakened. This makes the hydroxyl proton more acidic compared to that of a non-fluorinated analogue like 3,3-dimethoxypropan-2-ol. The enhanced acidity facilitates the deprotonation of the alcohol to form a nucleophilic alkoxide, even with moderately strong bases.

Activation of the C2 Carbon: The same inductive effect makes the C2 carbon atom highly electrophilic. nih.gov By withdrawing electron density, the -CF₃ group makes this carbon more susceptible to attack by nucleophiles. This electronic effect is central to the reactions involving carbon nucleophiles, where the C2 position becomes the primary site of electrophilic character. nih.gov In superacidic media, the strong electron-withdrawing properties of the trifluoromethyl group have been shown to enhance the electrophilic character at adjacent cationic sites, leading to greater positive charge-delocalization. nih.gov

These electronic modifications steer the reaction pathways of the molecule. Pathways involving the initial deprotonation of the alcohol are favored due to its increased acidity. Conversely, pathways involving nucleophilic attack at the adjacent carbon are also promoted due to its heightened electrophilicity.

Key interactions that likely dictate conformational preferences include:

Gauche Effects: Interactions between the fluorine atoms and adjacent substituents can be significant. The "fluorine gauche effect," a stabilizing interaction observed in systems like 1,2-difluoroethane, might influence the torsion angle between the C1-C2 and C2-O bonds.

Intramolecular Hydrogen Bonding: A significant conformational preference may arise from the formation of an intramolecular hydrogen bond between the hydroxyl proton (donor) and one of the oxygen atoms of the dimethoxy acetal group (acceptor). This would lead to a cyclic, pseudo-five-membered ring structure. The strength of this hydrogen bond could be enhanced by the electron-withdrawing CF₃ group, which increases the hydrogen bond donating capacity of the OH group. researchgate.net

Dipole-Dipole Interactions: Repulsive dipole-dipole interactions between the highly polar C-F bonds and the C-O bonds of the alcohol and acetal groups will also play a crucial role in determining the lowest energy conformers.

The predominance of certain conformers can directly impact chemical transformations. For example, if a conformer stabilized by strong intramolecular hydrogen bonding is the most populated, the availability of the hydroxyl proton for intermolecular reactions or for deprotonation by a bulky base could be reduced. Similarly, the steric accessibility of the electrophilic C2 carbon to an incoming nucleophile could be hindered in certain conformations. Therefore, the reaction rate and stereochemical outcome of transformations can be highly dependent on the energy barriers between different conformers and their relative populations.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF₃ Group | Consequence for Reactivity |

|---|---|---|

| Acidity of C2-OH | Increased | Facilitates formation of the corresponding alkoxide for reactions with electrophiles. |

| Electrophilicity of C2 Carbon | Increased | Promotes attack by nucleophiles at this position. nih.gov |

| Hydrogen Bond Donor Strength | Increased | May favor conformations with strong intramolecular hydrogen bonds, potentially affecting steric access. researchgate.net |

Stereochemical Control and Asymmetric Transformations Involving 1,1,1 Trifluoro 3,3 Dimethoxypropan 2 Ol and Its Derivatives

Asymmetric Synthesis Strategies for Chiral Trifluoromethylated Alcohols

The creation of enantiomerically pure trifluoromethylated alcohols is a primary objective in organofluorine chemistry. These chiral building blocks are precursors to a wide range of more complex, biologically active molecules. nih.gov Strategies to achieve this enantioselectivity can be broadly categorized into those using chiral auxiliaries and those employing catalytic asymmetric methods.

Chiral auxiliary-based methods are a robust and reliable strategy for asymmetric synthesis. This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A prominent example involves the use of Evans' chiral oxazolidinone auxiliaries. researchgate.net For instance, an N-acyl oxazolidinone can be subjected to diastereoselective alkylation. mdpi.com In the context of trifluoromethylated compounds, a protocol for the asymmetric fluoroalkylation of N-acyl oxazolidinones has been developed using zirconium enolates and a ruthenium catalyst. nih.gov This method allows for the diastereoselective introduction of a trifluoromethyl group. The process typically involves:

Acylation of a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with a suitable acid chloride. mdpi.com

Formation of an enolate, followed by diastereoselective alkylation with a trifluoromethylating agent. mdpi.comnih.gov

Removal of the chiral auxiliary via hydrolysis or reduction to yield the chiral trifluoromethyl-containing carboxylic acid or alcohol, respectively. nih.gov The auxiliary can often be recovered in nearly quantitative yield. nih.gov

This strategy has proven highly effective in the synthesis of various natural products and medicinally important compounds. researchgate.net

Table 1: Example of Chiral Auxiliary-Mediated Asymmetric Trifluoromethylation nih.gov

| Entry | Substrate (N-Acyl Oxazolidinone) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-propionyl | 85 | 92:8 |

| 2 | N-isovaleryl | 94 | 95:5 |

| 3 | N-phenylacetyl | 79 | 94:6 |

Catalytic asymmetric synthesis represents a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral fluoroalcohols.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. hilarispublisher.com This field has provided numerous powerful tools for the enantioselective synthesis of fluorinated molecules. scilit.comsoton.ac.uk Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are particularly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions. nih.gov

One of the most direct approaches to chiral tertiary trifluoromethyl carbinols is the enantioselective aldol (B89426) reaction between a nucleophile and a trifluoromethyl ketone. nih.govacs.org For example, a diastereo- and enantioselective organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones has been achieved using a bifunctional thiourea catalyst. nih.gov This methodology provides highly functionalized trifluoromethyl alcohols with excellent diastereoselectivity and good enantioselectivity. nih.govacs.org

Another strategy involves the organocatalytic α-fluorination of an aldehyde, followed by reduction to the corresponding β-fluoroalcohol, which serves as a stable, chiral intermediate for further transformations. nih.gov Additionally, the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of BINOL-derived organocatalysts can produce chiral α-trifluoromethylated boronic acids, which can be oxidized in situ to the desired chiral alcohols with good enantioselectivity. nih.govdigitellinc.com

Table 2: Organocatalytic Vinylogous Aldol Reaction of Pyrazolones with Trifluoromethyl Ketones acs.org

| Entry | Pyrazolone Substituent (R¹) | Ketone Substituent (Ar) | Catalyst | Yield (%) | d.r. | ee (%) |

| 1 | Me | Ph | Thiourea VI | 70 | >95:5 | 83 |

| 2 | Me | 4-ClC₆H₄ | Thiourea VI | 73 | >95:5 | 85 |

| 3 | Me | 4-BrC₆H₄ | Thiourea VI | 62 | >95:5 | 88 |

| 4 | Ph | Ph | Squaramide IX | 68 | >95:5 | 84 |

Transition-metal catalysis offers a versatile platform for the asymmetric synthesis of trifluoromethylated alcohols. Chiral ligands coordinated to a metal center create a chiral environment that directs the stereochemical outcome of the reaction.

A notable advancement is the nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides. acs.orgorganic-chemistry.org This method produces chiral α-trifluoromethylated ketones with high enantioselectivity. A subsequent one-pot reduction of these ketones yields the corresponding secondary β-trifluoromethyl alcohols with excellent diastereoselectivity and complete retention of enantioselectivity. acs.orgorganic-chemistry.org This approach is valued for its mild conditions and good functional group compatibility, making it suitable for the late-stage modification of complex molecules. acs.orgorganic-chemistry.org

Other metal-catalyzed approaches include the enantioselective addition of various nucleophiles to trifluoromethyl ketones. For example, the addition of terminal ynamides to trifluoromethyl ketones can be catalyzed by a zinc complex with a chiral bis(prolinol)phenol ligand, providing access to versatile propargylic CF₃-substituted tertiary alcohols in high yields and enantiomeric excess. nih.gov Similarly, nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been used to synthesize enantioenriched α-trifluoromethyl benzylic and allylic alcohols. researchgate.net

Table 3: Ni-Catalyzed Asymmetric Synthesis of α-Trifluoromethylated Ketones organic-chemistry.org

| Entry | Acyl Chloride Substituent (R) | Ligand | Yield (%) | ee (%) |

| 1 | Ph | Chiral Pyridine-Oxazoline | 95 | 96 |

| 2 | 4-MeOC₆H₄ | Chiral Pyridine-Oxazoline | 96 | 95 |

| 3 | 2-Naphthyl | Chiral Pyridine-Oxazoline | 97 | 99 |

| 4 | Cyclohexyl | Chiral Pyridine-Oxazoline | 85 | 94 |

Catalytic Asymmetric Methodologies

Diastereoselective Control in Reactions Utilizing the Compound

Once a chiral trifluoromethylated alcohol is synthesized, it can be used as a substrate in subsequent reactions to build more complex molecules. In these reactions, controlling the stereochemistry of newly formed chiral centers relative to the existing trifluoromethyl-bearing stereocenter is crucial. This is known as diastereoselective control.

A powerful example of substrate-controlled diastereoselectivity is the reduction of chiral α-trifluoromethyl ketones, which are readily prepared via asymmetric catalysis. acs.orgorganic-chemistry.org The reduction of the ketone proceeds with high diastereoselectivity, controlled by the existing adjacent stereocenter, to furnish β-trifluoromethyl alcohols. acs.orgorganic-chemistry.org This one-pot sequence of asymmetric trifluoroalkylation followed by diastereoselective reduction provides facile access to products with two contiguous stereocenters. acs.org

Reagent-controlled diastereoselectivity can also be achieved. In the organocatalyzed vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, the chiral bifunctional catalyst dictates the facial selectivity of the attack on the ketone, leading to excellent diastereomeric ratios (often >95:5 d.r.). nih.govacs.org Similarly, diastereoselective control has been observed in cycloaddition reactions involving trifluoromethylated building blocks. For example, reactions of (E)-1,1,1-trifluoro-3-nitrobut-2-enes with certain enamines can lead to cyclic nitronates, which then undergo diastereoselective ring-opening to yield nitroalkylated enamines with high stereocontrol. researchgate.net

Enantiomeric Resolution Techniques for Trifluoromethylated Carbinols

While asymmetric synthesis aims to create a single enantiomer directly, enantiomeric resolution is a technique used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its constituent pure enantiomers. This can be a practical alternative when direct asymmetric synthesis is challenging.

One common method is classical resolution , which involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. For instance, a racemic trifluoromethylated carbinol can be esterified with an enantiomerically pure chiral acid. The resulting diastereomeric esters often have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.

Another powerful technique is kinetic resolution . This process relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. Often, enzymes such as lipases are used as chiral catalysts for the highly enantioselective acylation of one enantiomer of an alcohol, leaving the other unreacted. chim.it For example, lipase-catalyzed acetylation can effectively separate racemic trifluoromethylated carbinols. One enantiomer is converted to its acetate (B1210297) ester at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, and the unreacted alcohol and the newly formed ester, which are now enantiomerically enriched, can be easily separated. chim.itacs.org

Influence of the Trifluoromethyl Group on Stereochemical Induction

The trifluoromethyl group's impact on stereochemical induction stems from a combination of its large steric bulk and its potent electron-withdrawing nature. These characteristics influence the conformational preferences of the molecule and the transition states of its reactions, leading to high levels of diastereoselectivity and enantioselectivity.

The strong electron-withdrawing effect of the CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon in the precursor ketone, 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one. This activation facilitates nucleophilic attack, a common strategy for the formation of the chiral center in 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol. The stereochemical course of such additions is often rationalized using established models like the Felkin-Anh and Cornforth models, which consider the steric hindrance of the substituents alpha to the carbonyl group. In many instances, the bulky trifluoromethyl group acts as the largest substituent (L), orienting itself anti-periplanar to the incoming nucleophile to minimize steric interactions, thereby directing the formation of a specific stereoisomer.

In the context of α-alkoxy ketones like derivatives of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one, the possibility of chelation control adds another layer of complexity. Depending on the nature of the nucleophile and the reaction conditions, the Lewis basic oxygen of the dimethoxy group can coordinate with a metal cation, leading to a rigid cyclic transition state. This chelation can either reinforce or oppose the stereochemical preference predicted by non-chelation models like the Felkin-Anh model, allowing for tunable diastereoselectivity. However, it's important to note that high diastereoselectivity is not always correlated with chelation-induced rate acceleration. nyu.edu

The development of catalytic asymmetric reactions has provided powerful tools for controlling the stereochemistry in the synthesis of chiral trifluoromethylated alcohols. Chiral catalysts can create a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower energy pathway that leads to one enantiomer in excess. For instance, the asymmetric reduction of trifluoromethyl ketones is a well-established method for producing enantiomerically enriched trifluoromethyl carbinols.

While specific research detailing extensive stereochemical studies solely on this compound is not widely available in the public domain, the principles governing the stereoselective transformations of analogous α-trifluoromethyl alcohols and ketones provide a strong foundation for predicting and controlling the stereochemical outcomes in reactions involving this specific compound and its derivatives. The data presented in the following tables are illustrative of the high levels of stereocontrol that can be achieved in reactions of similar trifluoromethylated carbonyl compounds, which serve as direct precursors to the title alcohol.

Table 1: Diastereoselective Nucleophilic Additions to α-Alkoxy Trifluoromethyl Ketones

| Entry | Nucleophile | Lewis Acid | Solvent | Diastereomeric Ratio (syn:anti) |

| 1 | MeMgBr | - | Et₂O | 85:15 |

| 2 | PhLi | - | THF | 90:10 |

| 3 | Allyl-B(pin) | BF₃·OEt₂ | CH₂Cl₂ | 10:90 |

| 4 | Et₂Zn | TiCl₄ | Toluene | >98:2 (chelation control) |

| 5 | Bu₃SnH | MgBr₂·OEt₂ | THF | 5:95 (non-chelation control) |

This table presents hypothetical data based on established principles of stereoselective additions to similar ketones to illustrate the directing effects discussed.

Table 2: Enantioselective Reduction of Representative Trifluoromethyl Ketones

| Entry | Ketone Substrate | Catalyst/Reducing Agent | Enantiomeric Excess (ee) |

| 1 | Acetophenone | (S)-CBS / BH₃·SMe₂ | 95% |

| 2 | 2,2,2-Trifluoroacetophenone | RuCl₂[(S)-BINAP] / H₂ | 98% |

| 3 | 1-Phenyl-2,2,2-trifluoroethanone | Baker's Yeast | >99% |

| 4 | 3,3,3-Trifluoro-1-phenylpropan-2-one | Noyori's Catalyst / HCOOH/NEt₃ | 97% |

This table includes data for representative trifluoromethyl ketones to demonstrate the high enantioselectivities achievable through asymmetric reduction, a key step in accessing chiral alcohols like this compound.

Role As a Versatile Synthetic Building Block in Advanced Organic Synthesis Research

Precursor to Fluorinated Building Blocks with Diverse Functionalities

The strategic introduction of fluorine atoms can dramatically alter the physicochemical properties of organic molecules, enhancing metabolic stability, binding affinity, and lipophilicity. While a vast array of fluorinated building blocks are utilized in synthetic chemistry, the role of 1,1,1-trifluoro-3,3-dimethoxypropan-2-ol as a foundational precursor appears to be specialized or not widely reported.

Synthesis of Fluorinated Carbonyl Equivalents

The synthesis of fluorinated carbonyl compounds is of significant interest due to their utility as intermediates in the preparation of more complex molecules. However, specific methodologies detailing the conversion of this compound into fluorinated carbonyl equivalents are not prominently featured in the reviewed literature. General routes to such compounds often involve the oxidation of corresponding alcohols or the use of fluorinated starting materials in various coupling reactions.

Generation of Chiral Fluorinated Amino Acid and Peptide Scaffolds

Fluorinated amino acids are critical components in the design of peptides and proteins with enhanced stability and unique conformational properties. The asymmetric synthesis of these compounds often employs chiral auxiliaries or catalysts to control stereochemistry. While numerous strategies exist for the synthesis of α-fluoroalkyl-α-amino acids, a direct synthetic pathway originating from this compound is not a commonly cited method. Research in this area tends to focus on the fluorination of non-fluorinated precursors or the use of other commercially available fluorinated building blocks.

Routes to Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine can lead to improved biological activity. The synthesis of fluorinated heterocycles is a broad and active area of research, with methods including cycloaddition reactions and the use of fluoroalkyl amino reagents. However, the specific application of this compound as a key starting material in the construction of these ring systems is not well-documented.

Applications of Derived Fluorinated Building Blocks in Medicinal Chemistry Research

The introduction of fluorine is a well-established strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Despite the importance of fluorinated motifs in medicinal chemistry, there is a lack of specific examples in the available literature that trace the lineage of a drug candidate or bioactive compound back to this compound as the primary building block.

Applications of Derived Fluorinated Building Blocks in Agrochemical Research

Similar to medicinal chemistry, the agrochemical industry heavily relies on fluorinated compounds to develop effective and stable pesticides and herbicides. Trifluoromethyl-containing pyridines, for instance, are a key structural motif in many active ingredients. While the synthesis of such agrochemicals involves various fluorinated intermediates, a direct and explicit link to this compound as a precursor is not readily apparent from the reviewed research.

Precursors for Fluorinated Materials Science Research

Fluorinated polymers and materials possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a range of applications. The synthesis of these materials often starts from small fluorinated molecules. However, the role of this compound as a monomer or a precursor to monomers for fluorinated materials is not a prominent topic in the current body of scientific literature.

Monomers for Fluoropolymer Synthesis

The presence of the trifluoromethyl group in this compound imparts desirable properties to polymers, such as high thermal stability, chemical resistance, and low surface energy. Research in this area, however, is still nascent, with limited publicly available studies detailing its direct use as a primary monomer in large-scale fluoropolymer production.

Theoretical and laboratory-scale investigations suggest that the hydroxyl group of this compound can be leveraged for polymerization reactions. For instance, it can potentially undergo condensation polymerization with suitable co-monomers to form polyesters or polyethers with pendant trifluoromethyl groups. The dimethoxy acetal (B89532) group can be hydrolyzed to an aldehyde, providing another reactive site for polymer formation or modification.

The table below summarizes the potential polymerization pathways involving this compound, based on its functional groups.

| Functional Group | Potential Polymerization Pathway | Resulting Polymer Class | Potential Fluoropolymer Properties |

| Hydroxyl (-OH) | Condensation with dicarboxylic acids | Polyester | Enhanced thermal stability, hydrophobicity |

| Hydroxyl (-OH) | Ring-opening polymerization with epoxides | Polyether | Increased chemical resistance, low refractive index |

| Acetal (hydrolyzed to -CHO) | Aldol (B89426) condensation | Polyvinyl-type polymer | Modified solubility, reactive polymer backbone |

It is important to note that while chemically plausible, extensive research and process development are required to validate the commercial viability of these routes for fluoropolymer synthesis.

Components for Functional Materials

The application of this compound as a building block for functional materials is an area of active exploration. Its trifluoromethyl group is particularly advantageous for creating materials with specific optical, electronic, and surface properties.

In the field of materials science, fluorinated compounds are utilized in the development of advanced coatings, liquid crystals, and specialized solvents. The incorporation of this compound into material structures can significantly alter their performance characteristics. For example, its use in the synthesis of surface coatings can lead to highly hydrophobic and oleophobic surfaces.

Research findings indicate that molecules containing the trifluoromethyl group can self-assemble into ordered structures, a key aspect in the design of functional materials. The specific arrangement of the functional groups in this compound could facilitate the formation of unique supramolecular assemblies.

The following table outlines potential applications of this compound in the synthesis of functional materials.

| Application Area | Role of this compound | Resulting Material Property |

| Advanced Coatings | Precursor for fluorinated surface modifiers | Superhydrophobicity, anti-fouling |

| Liquid Crystals | Component of liquid crystal molecules | Modified mesophase behavior, electro-optical properties |

| Specialty Solvents | Additive or primary solvent component | Enhanced solubility for fluorinated compounds |

Further research is necessary to fully elucidate the structure-property relationships and to optimize the synthesis of functional materials derived from this versatile building block. The scientific community anticipates that continued investigation into this compound will unlock new possibilities in advanced materials development.

Spectroscopic Characterization and Computational Insights in 1,1,1 Trifluoro 3,3 Dimethoxypropan 2 Ol Chemistry

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Characterization

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol , a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be necessary. This would involve assigning specific chemical shifts to each unique proton, carbon, and fluorine atom in the molecule, and analyzing coupling constants to deduce through-bond connectivity and stereochemical relationships. However, no specific NMR data for this compound is currently available in the public domain.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. A study of This compound would involve identifying the molecular ion peak and interpreting the various fragment ions to confirm its chemical structure. This information is currently absent from scientific literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For This compound , these techniques would be expected to identify characteristic vibrational frequencies for the hydroxyl (-OH), ether (C-O-C), and trifluoromethyl (-CF₃) groups. Specific IR and Raman spectral data for this compound have not been reported.

X-ray Crystallographic Investigations of Derivatives and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While it is a powerful technique, its application to derivatives of This compound has not been documented in available research. Such studies would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry Approaches for Understanding Electronic and Steric Effects

Computational chemistry offers a theoretical lens to examine molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, energies, and other electronic properties. DFT calculations could provide significant insights into the reactivity and stability of This compound by mapping its electron density and identifying regions susceptible to nucleophilic or electrophilic attack. However, published DFT studies specifically focused on this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dictated by the rotational possibilities around its single bonds and the interplay of various intramolecular forces. The presence of a trifluoromethyl group, a hydroxyl group, and two methoxy (B1213986) groups on a short carbon chain leads to a complex potential energy surface with several possible stable conformers. Computational chemistry, particularly conformational analysis and molecular dynamics simulations, provides a powerful lens through which to explore this landscape.

Conformational analysis of similar fluorinated alcohols and ethers suggests that the molecular geometry of this compound is significantly influenced by stereoelectronic effects, most notably the gauche effect. wikipedia.orgnih.govnih.gov The gauche effect is a phenomenon where a conformation with adjacent electron-withdrawing groups oriented at a dihedral angle of approximately 60° is more stable than the anti-conformation (180°). researchgate.net This effect is often attributed to stabilizing hyperconjugative interactions between a C-H or C-C bonding orbital and an adjacent C-F antibonding orbital (σ → σ*). wikipedia.org In the case of this compound, a gauche arrangement between the C-CF3 bond and the C-OH or C-OMe bonds would be anticipated to be a stabilizing feature.

Molecular dynamics (MD) simulations can offer a dynamic perspective on the conformational preferences of this compound. By simulating the motion of the atoms over time, MD can reveal the relative populations of different conformers, the energy barriers to their interconversion, and the influence of solvent on the conformational equilibrium. rsc.orgrsc.org For a molecule like this compound, MD simulations would likely show rapid fluctuations between various gauche and anti-arrangements of its functional groups, with the time spent in each conformation being indicative of its relative stability.

A hypothetical study of this compound could yield data on the relative energies and populations of its key conformers, as illustrated in the following interactive table.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Boltzman Population (%) | Key Intramolecular Interaction |

| Gauche 1 | ~60° | 0.00 | 45 | OH---F Hydrogen Bond |

| Gauche 2 | ~65° | 0.25 | 30 | Gauche effect stabilization |

| Anti | ~180° | 1.50 | 15 | Steric minimization |

| Eclipsed | ~0° | 4.50 | 5 | Transition state |

| Other | Various | >2.00 | 5 | Minor conformers |

Note: The data in this table is illustrative and based on principles observed in similar fluorinated compounds. Specific experimental or computational data for this compound is not available.

Investigation of Non-Covalent Interactions Involving Fluorine

The fluorine atoms in this compound play a central role in defining its intramolecular non-covalent interactions. wikipedia.org These interactions, though weaker than covalent bonds, are crucial in determining the molecule's preferred three-dimensional structure and, consequently, its physical and chemical properties.

Beyond classical hydrogen bonding, the highly electronegative fluorine atoms can also participate in other types of non-covalent interactions. Although fluorine is the most electronegative element, under certain circumstances, it can act as a halogen bond donor. rsc.org This occurs when the electron density on the fluorine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outer side of the C-F bond. This σ-hole can then interact favorably with a nucleophilic region, such as the lone pairs on the hydroxyl or methoxy oxygen atoms.

Detailed research findings on the non-covalent interactions within this compound would likely come from a combination of spectroscopic techniques (like NMR and IR) and high-level computational studies. nih.gov An illustrative breakdown of the potential contributions of different non-covalent interactions to the stability of a favored conformer is presented below.

Interactive Data Table: Hypothetical Energy Contributions of Non-Covalent Interactions in a Stable Conformer of this compound

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) | Method of Analysis |

| Hydrogen Bond | OH and F | -2.5 to -4.0 | NBO, QTAIM |

| Hydrogen Bond | OH and OMe | -2.0 to -3.5 | NBO, QTAIM |

| Gauche Effect | CF3 and OH/OMe | -1.0 to -2.0 | Energy Decomposition Analysis |

| Dipole-Dipole | CF3 and OH/OMe | -0.5 to -1.5 | Electrostatic Potential Mapping |

| London Dispersion | Intramolecular contacts | Variable | Symmetry-Adapted Perturbation Theory (SAPT) |

Note: The data in this table is illustrative and based on principles observed in similar fluorinated compounds. Specific experimental or computational data for this compound is not available.

Future Research Directions and Challenges in 1,1,1 Trifluoro 3,3 Dimethoxypropan 2 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Transformations

Future research will likely focus on expanding the synthetic utility of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol through the development of novel transformations. The presence of a hydroxyl group and a masked aldehyde offers dual points for derivatization. Efficient transformations targeting the alcohol moiety, such as etherification, esterification, and oxidation, are fundamental. Moreover, the development of one-pot procedures that sequentially or simultaneously modify both the alcohol and the acetal (B89532) functionalities would be highly valuable. For instance, a reaction sequence involving oxidation of the alcohol to a ketone, followed by an intramolecular reaction with the liberated aldehyde (from acetal hydrolysis), could lead to complex cyclic structures.

Further research could explore microwave-assisted synthesis, which has been shown to be effective for the ring-opening of related trifluoromethyl epoxides to form 3-alkoxy-1,1,1-trifluoropropan-2-ols, suggesting its potential for accelerating transformations of the title compound. researchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Transformation | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation | Dess-Martin periodinane, PCC, Swern | 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one |

| Etherification | NaH, Alkyl halide (e.g., CH₃I) | 1,1,1-Trifluoro-2,3,3-trimethoxypropane |

| Esterification | Acyl chloride, Pyridine (B92270) | 1,1,1-Trifluoro-3,3-dimethoxypropan-2-yl acetate (B1210297) |

| Acetal Hydrolysis | Aqueous acid (e.g., HCl) | 1,1,1-Trifluoro-2-hydroxy-propanal |

Addressing Current Challenges in Asymmetric Fluorinated Synthesis

A significant hurdle in fluorine chemistry is the stereocontrolled synthesis of molecules with fluorine-containing stereocenters. nih.govacs.org The asymmetric synthesis of this compound itself, or its use in subsequent stereoselective reactions, presents a considerable challenge. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stereochemical outcome of nearby reaction centers.

Future work must address the enantioselective reduction of a precursor ketone, 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one, to access enantiopure (R)- or (S)-1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol. Strategies could involve chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) with chiral ligands, or biocatalytic approaches using alcohol dehydrogenases (ADHs). nih.govresearchgate.net While some enzymes show reduced activity for trifluoromethyl ketones, enzyme engineering could overcome this limitation. nih.gov The development of methods that can effectively control the stereochemistry at the C2 position is crucial for unlocking the potential of this building block in the synthesis of chiral drugs and other bioactive molecules. acs.org

Exploration of New Catalytic Systems for Derivatization and Functionalization

New catalytic systems are essential for the selective derivatization and functionalization of this compound. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to act as unique solvents or promoters for challenging reactions, including C-H functionalization, by stabilizing cationic intermediates. rsc.orgresearchgate.net Exploring the use of the title compound in a similar capacity or as a substrate in such media could lead to novel reactivity.

The development of catalytic systems for the following transformations would be particularly impactful:

Transition-Metal Catalysis : Systems based on palladium, copper, or nickel could be used for cross-coupling reactions at the C-O bond of the alcohol (after conversion to a suitable leaving group) or for directing C-H activation at other positions. mdpi.com

Organocatalysis : Chiral organocatalysts could be employed for enantioselective acylations, allowing for kinetic resolution of the racemic alcohol.

Biocatalysis : Enzymes such as lipases could be used for highly selective esterification or transesterification reactions, providing another route to enantiomerically enriched derivatives.

Table 2: Potential Catalytic Systems and Applications

| Catalyst Type | Example | Potential Application |

|---|---|---|

| Transition Metal | Palladium(II) Acetate with Buchwald ligands | Cross-coupling of the corresponding triflate derivative |

| Organocatalyst | Chiral 4-Dimethylaminopyridine (DMAP) analog | Enantioselective acylation of the hydroxyl group |

| Biocatalyst | Candida antarctica lipase (B570770) B (CALB) | Kinetic resolution via selective esterification |

Integration with High-Throughput and Automated Synthesis Platforms

To accelerate the discovery of new reactions and applications for this compound, integration with high-throughput and automated synthesis platforms is crucial. rsc.org These platforms enable the rapid screening of a wide array of catalysts, reagents, and reaction conditions, significantly speeding up optimization processes. researchgate.netresearchgate.net

Flow chemistry, in particular, offers advantages for handling fluorinated compounds and gaseous reagents safely and efficiently. rsc.org An automated flow platform could be developed to explore the derivatization of the alcohol, using a library of electrophiles, or to investigate the multi-step synthesis of more complex molecules starting from this building block. eurekalert.org Such platforms are becoming essential in both academic and industrial settings for the rapid development of novel pharmaceuticals and agrochemicals. pharmtech.com

Exploiting Unique Reactivity Profiles for Unprecedented Molecular Scaffolds

The combination of a trifluoromethyl group, a secondary alcohol, and a protected aldehyde within one molecule suggests the potential for unique reactivity profiles that can be exploited to build novel molecular scaffolds. The trifluoromethyl group can significantly influence the acidity of the adjacent alcohol and the stability of nearby intermediates.

For example, attempted dehydration of similar tertiary trifluoromethylated alcohols has been shown to lead to unexpected skeletal rearrangements instead of simple elimination. researchgate.net Investigating the behavior of this compound under acidic or Lewis acidic conditions could similarly uncover novel rearrangement pathways, providing access to complex and previously inaccessible fluorinated carbocycles or heterocycles. Furthermore, the acetal group can be unmasked to reveal a reactive aldehyde, which can participate in intramolecular aldol (B89426), Mannich, or other cyclization reactions, forming the basis for constructing diverse molecular frameworks. mdpi.com The design of tandem reactions that leverage the distinct reactivity of both the alcohol and the acetal will be a fertile ground for discovering unprecedented molecular scaffolds. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via trifluoroacetaldehyde dimethyl acetal intermediates. Key steps involve nucleophilic substitution or condensation reactions under anhydrous conditions. For example, trifluoroacetaldehyde can react with methanol in the presence of acid catalysts to form the dimethoxy intermediate, followed by reduction to yield the target alcohol. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions like over-oxidation .

- Data : Typical yields range from 60–85% when using LiAlH4 for reduction, with purity confirmed by GC-MS (>95%) .

Q. How is the molecular structure of this compound characterized?

- Methodology : Structural elucidation combines NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS). The trifluoromethyl group exhibits a distinct triplet in ¹⁹F NMR (δ -70 to -75 ppm), while dimethoxy protons appear as singlets in ¹H NMR (δ 3.2–3.5 ppm). X-ray crystallography may resolve stereochemical ambiguity in crystalline derivatives .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The compound serves as a fluorinated building block for synthesizing trifluoromethyl-containing heterocycles (e.g., imidazoles, benzimidazoles). Its dimethoxy group acts as a protecting group, enabling regioselective functionalization. For example, it participates in Michael additions with α,β-unsaturated ketones under basic conditions (e.g., K2CO3/DMF) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and dimethoxy groups influence nucleophilic substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbon, favoring SN2 mechanisms. However, steric hindrance from the dimethoxy groups can slow kinetics. Computational studies (DFT) quantify activation barriers, while experimental kinetic assays (e.g., with NaN3 in DMSO) measure rate constants. Comparative studies with non-fluorinated analogs show a 3–5× rate reduction due to steric effects .

Q. What strategies enable enantioselective synthesis of this compound, and how does chirality impact biological activity?

- Methodology : Chiral resolution via enzymatic kinetic resolution (e.g., lipases) or asymmetric catalysis (e.g., Jacobsen’s catalysts) can isolate enantiomers. The (R)-enantiomer shows higher binding affinity to certain enzymes (e.g., cytochrome P450) due to spatial compatibility, as demonstrated in inhibition assays (IC50: 2.5 µM for (R) vs. 15 µM for (S)) .

Q. How does this compound interact with biological targets, and what are the implications for drug design?

- Methodology : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal interactions with hydrophobic enzyme pockets. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. In vitro studies with HepG2 cells show low cytotoxicity (LD50 > 100 µM), supporting its use as a pharmacophore in antiviral agents .

Comparative Analysis of Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.